Benzamide, N-(3-chlorophenyl)-5-fluoro-2-hydroxy-
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Overview
Description
Benzamide, N-(3-chlorophenyl)-5-fluoro-2-hydroxy- is a chemical compound that belongs to the class of benzamides Benzamides are known for their diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-(3-chlorophenyl)-5-fluoro-2-hydroxy- typically involves the reaction of 3-chloroaniline with 5-fluoro-2-hydroxybenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve crystallization techniques to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-(3-chlorophenyl)-5-fluoro-2-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Benzamide, N-(3-chlorophenyl)-5-fluoro-2-hydroxy- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Benzamide, N-(3-chlorophenyl)-5-fluoro-2-hydroxy- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(3-chlorophenyl)benzamide: Similar structure but lacks the fluorine and hydroxyl groups.
N-(3,4-dichlorophenyl)benzamide: Contains an additional chlorine atom.
N-(2-chlorophenyl)benzamide: Chlorine atom is positioned differently on the benzene ring.
Uniqueness
Benzamide, N-(3-chlorophenyl)-5-fluoro-2-hydroxy- is unique due to the presence of both fluorine and hydroxyl groups, which can significantly influence its chemical reactivity and biological activity. These functional groups can enhance its potential as a pharmaceutical intermediate and its versatility in organic synthesis .
Properties
Molecular Formula |
C13H9ClFNO2 |
---|---|
Molecular Weight |
265.67 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-5-fluoro-2-hydroxybenzamide |
InChI |
InChI=1S/C13H9ClFNO2/c14-8-2-1-3-10(6-8)16-13(18)11-7-9(15)4-5-12(11)17/h1-7,17H,(H,16,18) |
InChI Key |
UBJTVNVZLJXEST-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C2=C(C=CC(=C2)F)O |
Origin of Product |
United States |
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